molecular formula C8H8FNO2 B1487717 Methyl 6-fluoro-5-methylpyridine-3-carboxylate CAS No. 211122-38-2

Methyl 6-fluoro-5-methylpyridine-3-carboxylate

Cat. No.: B1487717
CAS No.: 211122-38-2
M. Wt: 169.15 g/mol
InChI Key: ALCBYUWDBOVTGN-UHFFFAOYSA-N
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Description

“Methyl 6-fluoro-5-methylpyridine-3-carboxylate” is a chemical compound with the molecular formula C8H8FNO2 . It has a molecular weight of 169.15300 . The compound is also known by other names such as "methyl 6-fluoro-5-methylnicotinate" .


Physical and Chemical Properties Analysis

“this compound” has a predicted density of 1.199±0.06 g/cm3 and a predicted boiling point of 241.1±35.0 °C . The compound’s exact mass is 169.05400 .

Scientific Research Applications

Synthesis Techniques and Applications

  • Chemical Synthesis and Functionalization - Methyl 6-fluoro-5-methylpyridine-3-carboxylate is utilized in complex chemical syntheses, demonstrating its versatility in creating a range of chemical compounds. For instance, its derivatives have been used in the synthesis of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, highlighting its importance in developing pharmacologically active compounds (Hirokawa, Horikawa, & Kato, 2000).

  • Antibacterial Agent Development - Derivatives of this compound have been explored for their antibacterial properties. Research into fluoronaphthyridines, for example, has shown that certain substitutions on the pyridine ring can significantly enhance both in vitro and in vivo antibacterial activities, making these compounds promising candidates for therapeutic agents (Bouzard et al., 1992).

  • Electrochemical Carboxylation - The compound has also been implicated in innovative electrochemical processes. An example includes the electrocatalytic carboxylation of related pyridine compounds with CO2 in ionic liquids, presenting an eco-friendly and efficient method for synthesizing carboxylic acids, which are valuable in various chemical industries (Feng, Huang, Liu, & Wang, 2010).

  • Ligand Synthesis for Complexation - Research into the synthesis of mono-, bis-, and tris-tridentate ligands based on modified pyridinecarboxylic acids demonstrates the role of this compound and its derivatives in the development of ligands for complexation with lanthanide(III) cations. This application is crucial for advancing research in coordination chemistry and materials science (Charbonnière, Weibel, & Ziessel, 2001).

  • Antitumor Agents - The synthesis and structure-activity relationship studies of naphthyridine-3-carboxylic acids, related to this compound, have identified potent cytotoxic activities against several murine and human tumor cell lines. These findings underscore the potential of such compounds in developing new antitumor agents (Tsuzuki et al., 2004).

Properties

IUPAC Name

methyl 6-fluoro-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCBYUWDBOVTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697536
Record name Methyl 6-fluoro-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211122-38-2
Record name Methyl 6-fluoro-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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